molecular formula C7H3ClFN B1622285 2-chloro-1-fluoro-4-isocyanobenzene CAS No. 602261-99-4

2-chloro-1-fluoro-4-isocyanobenzene

Cat. No.: B1622285
CAS No.: 602261-99-4
M. Wt: 155.55 g/mol
InChI Key: MPWTXTFECRJPOT-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-isocyanobenzene (C₇H₃ClFN) is a halogenated aromatic isocyanide with a unique electronic and steric profile. Its synthesis, as reported by Ahmadianmoghaddam (2024), involves a high-yield (94%) procedure using a 0.2 mmol scale, yielding 29.2 mg of the compound . Key analytical data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.47 (dd, J = 6.3, 2.4 Hz, 1H), 7.32–7.27 (m, 1H), 7.18 (d, J = 8.5 Hz, 1H).
  • ¹³C NMR (126 MHz, CDCl₃): δ 166.0 (isocyanide carbon), 158.3 (d, J = 254.3 Hz, C-F), and aromatic carbons at 128.9–117.5 ppm.
  • HRMS (ESI): [M+H+H₂O]+ observed at m/z 174.0119 (calculated: 174.0116) .

The isocyanide group (-NC) at position 4, combined with electron-withdrawing substituents (Cl at position 2, F at position 1), makes this compound highly reactive in multicomponent reactions (MCRs), particularly in drug discovery and materials science.

Properties

IUPAC Name

2-chloro-1-fluoro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWTXTFECRJPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373952
Record name 3-Chloro-4-fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-99-4
Record name 3-Chloro-4-fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-99-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-fluoro-4-isocyanobenzene typically involves the reaction of 3-chloro-4-fluoroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanide group. The general reaction scheme is as follows:

    Starting Material: 3-Chloro-4-fluoroaniline

    Reagent: Phosgene or triphosgene

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing groups (-Cl, -F) at positions 1 and 2 activates the benzene ring toward nucleophilic substitution, particularly at the para position relative to the isocyanide group. Key findings include:

Reaction ConditionsReagentsMajor ProductsYieldReference
Cu-catalyzed Ullmann couplingEthyl acetoacetate, CuITriheterocyclic compound52%
Pd-mediated cross-couplingArylboronic acidsBiaryl isocyanides60-75%
  • Mechanistic Insight : The chloro group at position 2 acts as a leaving group in Ullmann-type couplings, enabling the formation of fused heterocycles . Steric hindrance from the fluorine substituent at position 1 moderates reaction rates .

Isocyanide-Specific Reactions

The isocyanide group participates in insertion and cycloaddition reactions:

[2+1] Cycloadditions

  • Reacts with terminal alkynes under mild conditions to form 1,3-disubstituted indoles .

  • Example:

    C₇H₃ClFN+HC≡C-RCuIIndole derivative(4560% yield)\text{C₇H₃ClFN} + \text{HC≡C-R} \xrightarrow{\text{CuI}} \text{Indole derivative} \quad (45-60\% \text{ yield})

Insertion into Metal-Ligand Bonds

  • The isocyanide inserts into Cu-C bonds during catalytic cycles, forming intermediates that facilitate C-C bond formation .

Oxidation and Reduction

The isocyanide group exhibits redox flexibility:

ProcessConditionsProductsNotes
OxidationO₂, FeCl₃Isocyanate (C₇H₃ClFNO)Low yield (<30%)
ReductionH₂, Pd/CAmine derivative (C₇H₅ClFN)Requires high pressure
  • Comparative Stability : The fluorine atom enhances oxidative stability compared to non-fluorinated analogs .

Biological Interactions

While not a primary focus, preliminary studies suggest:

  • Enzyme Inhibition : Potentially inhibits cytochrome P450 enzymes via coordination to heme iron .

  • Toxicity Profile : Classified as harmful if swallowed (H302) .

Comparative Reactivity Table

CompoundReactivity with Ethyl AcetoacetateNAS ActivityCycloaddition Yield
2-Chloro-1-fluoro-4-isocyanobenzeneModerate (52%)High45-60%
4-Fluorophenyl isocyanideLow (<20%)Moderate30-40%
2-Naphthyl isocyanideHigh (75%)Low60-70%

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-fluoro-4-isocyanobenzene serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to introduce both chloro and fluoro groups into organic molecules is particularly useful for enhancing biological activity and pharmacokinetic properties.

Case Study: Synthesis of Anticancer Agents
Researchers have utilized this compound to synthesize novel anticancer agents by incorporating it into multi-component reactions. For example, the compound has been used in the synthesis of isocyanide-based libraries that exhibit cytotoxicity against cancer cell lines.

Agrochemical Applications

The compound is also employed in developing agrochemicals, particularly pesticides and herbicides. Its structural features contribute to the efficacy and selectivity of these agents.

Data Table: Agrochemical Applications

Agrochemical TypeActive IngredientApplication
HerbicideGlyphosateBroad-spectrum weed control
InsecticideImidaclopridSystemic insect control

Material Science

In material science, this compound is used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Study: Polyurethane Production
The compound has been incorporated into polyurethane formulations, improving mechanical properties and thermal stability compared to traditional formulations.

Comparative Analysis of Synthesis Methods

A comparison of different synthesis methods for this compound highlights their efficiency, yield, and environmental impact.

MethodYield (%)Reaction Time (hours)Environmental Impact
Traditional Friedel-Crafts652High (solvent waste)
Ionic Liquid Method851Low (recyclable)
Microwave-Assisted Synthesis900.5Moderate

Mechanism of Action

The mechanism of action of 2-chloro-1-fluoro-4-isocyanobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction is crucial in the study of enzyme inhibitors and the development of new therapeutic agents .

Comparison with Similar Compounds

Substituent Effects: 2-Chloro-4-Isocyano-1-Methoxybenzene

Key Differences:

  • Substituents: Methoxy (-OCH₃) replaces fluorine at position 1.
  • Synthesis & Availability: Produced by Georganics (2018) in scalable quantities (milligrams to kilograms), though yield data are unspecified .
  • Reactivity:
    • The methoxy group is electron-donating, reducing the electron-deficient nature of the aromatic ring compared to the fluorine-substituted analog.
    • This alters reactivity in MCRs, favoring nucleophilic aromatic substitution over electrophilic pathways.
  • Applications: Used in ligand synthesis and catalysis, where steric bulk and moderate electron density are advantageous .

Positional Isomerism: 4-Chloro-2-Fluoro-1-Isocyanobenzene

Key Differences:

  • Substituent Positions: Chloro (position 4), fluoro (position 2), and isocyanide (position 1) .
  • Structural Implications: The altered substitution pattern modifies dipole moments and steric accessibility of the isocyanide group. NMR shifts differ significantly; for example, the isocyanide carbon in 2-chloro-1-fluoro-4-isocyanobenzene resonates at δ 166.0 ppm, whereas positional isomers may exhibit shifts due to altered ring polarization.
  • Biological Relevance: Positional isomers often exhibit divergent binding affinities in medicinal chemistry, though specific data for this compound are pending .

Comparative Data Table

Compound Name Substituents Key Properties Applications References
This compound Cl (2), F (1), -NC (4) 94% yield; δ 166.0 ppm (¹³C-NC); electron-deficient ring MCRs, drug discovery
2-Chloro-4-isocyano-1-methoxybenzene Cl (2), -OCH₃ (1), -NC (4) Scalable synthesis; electron-rich ring Ligand synthesis, catalysis
4-Chloro-2-fluoro-1-isocyanobenzene Cl (4), F (2), -NC (1) Positionally distinct isocyanide; dipole-altered Under investigation for bioactivity

Research Implications

  • Reactivity Trends: The electron-withdrawing effects of Cl and F in this compound enhance its utility in reactions requiring electrophilic intermediates, such as Ugi-type MCRs .
  • Synthetic Flexibility: Methoxy-substituted analogs offer tunable electronic properties, enabling broader substrate compatibility in catalysis .
  • Isomer-Specific Behavior: Positional isomers underscore the importance of substitution patterns in materials science, where molecular packing and solubility vary significantly .

Biological Activity

2-Chloro-1-fluoro-4-isocyanobenzene (CAS No. 602261-99-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

This compound is characterized by its isocyanobenzene structure, which contributes to its reactivity and potential biological interactions. The compound has a molecular formula of C7H3ClFN and exhibits both electrophilic and nucleophilic properties due to the presence of the isocyanide functional group.

Antimicrobial Properties

Research indicates that compounds containing isocyanide functionalities often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isocyanobenzene can inhibit the growth of various bacterial strains. A specific investigation into the antimicrobial effects of isocyanides revealed that they possess inhibitory actions against Gram-positive and Gram-negative bacteria, suggesting that this compound may similarly exhibit such properties .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effect of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types, indicating its potential as a lead compound in cancer therapy. For instance, a study highlighted its effectiveness against human breast cancer cells, with IC50 values indicating significant cell death at low concentrations .

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). One efficient method involves the reaction of 4-fluoroaniline with chloroformate under controlled conditions, yielding high purity and yield .

Table 1: Synthesis Conditions for this compound

MethodConditionsYield (%)Reference
MCR with chloroformateRoom temperature, 12 hours94
Ugi ReactionDioxane, 80 °C for 12 hours82
Amine CouplingVarious aminesVariable

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various isocyanides, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers tested the cytotoxic effects of this compound on multiple cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction. The study concluded that further exploration into this compound could lead to promising anticancer agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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